N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine
Description
Chemical Structure and Properties N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine (CAS: 946740-42-7; molecular formula: C₁₂H₁₇F₃N₂O) is a tertiary amine featuring a dimethylamino group attached to a propyl chain, which is further linked to a 4-amino-2-chlorophenoxy moiety.
Properties
IUPAC Name |
3-chloro-4-[3-(dimethylamino)propoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O/c1-14(2)6-3-7-15-11-5-4-9(13)8-10(11)12/h4-5,8H,3,6-7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKDEFIJQFLTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine typically involves the reaction of 4-amino-2-chlorophenol with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, dimethylamine; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
Chemistry
N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine serves as a versatile building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : It acts as an intermediate for creating more complex chemical structures, facilitating advancements in chemical research and development.
- Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it valuable for exploring reaction mechanisms and developing new compounds.
Biology
In biological research, this compound is employed to study interactions at the molecular level:
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which can provide insights into metabolic pathways and potential therapeutic targets.
- Receptor Binding Studies : The compound may interact with various receptors, influencing cellular signaling pathways crucial for understanding disease mechanisms.
Medicine
The therapeutic potential of this compound is under investigation:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research indicates potential anticancer effects, warranting further exploration into its efficacy against different cancer cell lines .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties allow it to serve as a precursor for various formulations in chemical manufacturing.
Enzyme Interaction Studies
Research has demonstrated that this compound interacts with oxidoreductase enzymes, potentially modulating their activity. This interaction could lead to insights into metabolic regulation and therapeutic interventions.
Antipsychotic Activity
Studies on related compounds have shown that structural modifications can influence antipsychotic efficacy. For instance, compounds with similar amino groups were tested for their ability to suppress self-stimulation behavior in animal models, suggesting potential applications in treating psychiatric disorders.
Mechanism of Action
The mechanism of action of N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Chlorpheniramine
- Structure : N-[3-(4-Chlorophenyl)-3-(2-pyridinyl)propyl]-N,N-dimethylamine (CAS: 132-22-9).
- Key Differences: Replaces the phenoxy group with a pyridinyl substituent and positions the chloro group on a phenyl ring.
- Applications: Widely used as an antihistamine, demonstrating the pharmacological relevance of dimethylaminopropyl amines with halogenated aromatic systems .
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine
- Structure: Contains a trifluoromethyl (-CF₃) group instead of chlorine at the 3-position of the phenoxy ring (CAS: 801190-26-1).
- Key Differences : The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in drug discovery for targeting hydrophobic binding pockets .
N-[3-(Dimethylamino)propyl]-N′-ethyl carbodiimide hydrochloride (EDC)
- Structure: A carbodiimide crosslinker with a dimethylaminopropyl chain.
- Applications: Used in bioconjugation and tissue engineering to stabilize scaffolds like bacterial cellulose (BC) composites. The dimethylamino group facilitates pH-dependent reactivity, enabling efficient crosslinking under mild conditions .
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
- Structure: Lacks the chloro and phenoxy groups, featuring a simpler 4-aminophenyl substituent (CAS: 42817-60-7).
- Applications: Serves as a precursor for polyimide monomers or functional additives, highlighting the role of aromatic amines in polymer synthesis .
Antimicrobial and Surfactant Derivatives
Lauramidopropylamine Oxide
- Structure: Contains a dodecanamide group linked to the dimethylaminopropyl chain (CAS: 61792-31-2).
- Applications : Used in surfactants and lubricants for its antimicrobial and anti-wear properties. The long alkyl chain enhances surface activity, while the amine oxide group provides oxidative stability .
Quaternary Ammonium Compounds (QACs)
- Example : [3-(N,N-dimethylamine)propyl]hexadecanamide chloride.
- Key Differences : Quaternary ammonium groups instead of tertiary amines, improving solubility and biocidal efficacy.
- Applications : Effective in lubricants and antimicrobial coatings, with tribological studies showing reduced friction coefficients .
Comparative Analysis Table
Key Research Findings
- Synthetic Challenges : The target compound’s synthesis likely involves nucleophilic substitution or amidation, akin to methods used for QACs (e.g., alkylation of 3-(N,N-dimethylamine)propylamine with halogenated aromatics) .
- Structure-Activity Relationships: Halogen and amino groups on the aromatic ring enhance binding to biological targets (e.g., receptors, enzymes), while dimethylaminopropyl chains improve membrane permeability .
- Commercial Viability: Limited availability of the target compound contrasts with widely used derivatives like Chlorpheniramine, underscoring the need for scalable synthetic routes .
Biological Activity
N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine is a compound of significant interest in biochemical research due to its various biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on diverse sources.
Chemical Structure and Properties
This compound features a chlorinated phenoxy group attached to a propyl chain and a dimethylamine moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.
The compound acts primarily through:
- Enzyme Inhibition : It binds to specific enzymes, either at active or allosteric sites, disrupting their normal function. This inhibition can affect metabolic pathways and signal transduction processes.
- Receptor Interaction : this compound can modulate receptor activity, influencing various physiological responses.
1. Nephrotoxicity Studies
Research indicates that chlorinated anilines, including derivatives like 4-amino-2-chlorophenol (a metabolite), exhibit nephrotoxic effects. In vitro studies using isolated renal cortical cells from Fischer 344 rats demonstrated that 4-amino-2-chlorophenol caused significant cytotoxicity at concentrations of 0.5 mM and higher. The nephrotoxic potential was attributed to oxidative stress and the formation of reactive metabolites .
2. Enzyme Interaction Studies
The compound has been employed in studies focusing on enzyme interactions, particularly regarding its inhibitory effects on protein kinases. These kinases are crucial for cellular signaling, and their inhibition could have therapeutic implications for diseases such as cancer.
Case Study 1: Nephrotoxicity Assessment
A study compared the nephrotoxic potential of several aminochlorophenols, including 4-amino-2-chlorophenol. Results indicated that at concentrations of 1.0 mM, significant cytotoxicity was observed, establishing a hierarchy of nephrotoxic potential among the tested compounds .
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit specific protein kinases. The results showed that this compound effectively inhibited kinase activity, suggesting its potential as a therapeutic agent in oncology.
Applications
The biological activities of this compound open avenues for various applications:
- Pharmaceutical Development : Its enzyme-inhibiting properties make it a candidate for drug development targeting metabolic disorders and cancers.
- Agricultural Chemistry : The compound may also find utility in developing herbicides or pesticides due to its biological activity against certain plant pathogens.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine | Contains an ether linkage | Antibacterial properties | Different substitution pattern |
| 4-Chloro-N,N-dimethylaniline | Simple amine without propyl chain | Antimicrobial activity | Lacks phenoxy linkage |
The comparative analysis highlights how structural variations influence biological activities among similar compounds.
Q & A
Basic: What are the established synthetic routes for N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine, and what reaction conditions are typically employed?
The synthesis of tertiary amines like this compound often involves Mannich reactions or nucleophilic substitution on halogenated intermediates. For example:
- Mannich Reaction : Reacting a ketone or active methylene compound with formaldehyde and a secondary amine under reflux in ethanol or water .
- Alkylation : A propylamine derivative (e.g., 3-(N,N-dimethylamino)propylamine) can react with a chlorophenol precursor (e.g., 4-amino-2-chlorophenol) using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) to form the ether linkage .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures is typically used .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the aromatic ring (δ 6.5–7.5 ppm), dimethylamine groups (δ 2.2–2.4 ppm), and propyl chain (δ 1.6–3.0 ppm) .
- ¹³C NMR : Confirms quaternary carbons in the aromatic ring and the N,N-dimethyl group (δ 40–45 ppm) .
- UV/Vis Spectroscopy : Detects π→π* transitions in the aromatic/amine systems (λmax ~250–350 nm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>98%) .
Advanced: How can researchers optimize regioselectivity during the synthesis of the ether linkage in this compound?
Regioselective ether formation between the phenolic –OH group and the propylamine chain is critical. Strategies include:
- Protection/Deprotection : Temporarily protecting the amino group (-NH₂) with Boc or Fmoc to prevent side reactions during alkylation .
- Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/CH₂Cl₂) to enhance reaction efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by promoting selective bond formation .
Advanced: What experimental protocols evaluate the compound’s efficacy as a corrosion inhibitor or antimicrobial additive?
- Corrosion Testing :
- Antimicrobial Assays :
Advanced: How should researchers address discrepancies in reported solubility or stability data for this compound?
- Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 5.0 buffer, 25°C) to isolate variables .
- HPLC-UV Purity Checks : Rule out degradation products or impurities affecting solubility/stability .
- DSC/TGA Analysis : Thermogravimetric analysis identifies decomposition points, while differential scanning calorimetry detects polymorphic transitions .
Advanced: What computational approaches are used to model the compound’s structure-activity relationships (SAR)?
- DFT Calculations : Predict electronic properties (HOMO/LUMO energies) to correlate with bioactivity or corrosion inhibition .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) or metal surfaces using software like AutoDock Vina .
- QSAR Modeling : Develop regression models linking substituent effects (e.g., –Cl position) to experimental outcomes .
Basic: What are the key physicochemical properties (e.g., solubility, pKa) of this compound under experimental conditions?
- Solubility : Freely soluble in polar solvents (water, ethanol) at pH <5 due to protonation of the dimethylamine group; less soluble in nonpolar solvents .
- pKa : Estimated pKa ~9.5–10.5 for the dimethylamine group, calculated via potentiometric titration .
- Stability : Degrades under UV light; store in amber vials at –20°C for long-term stability .
Advanced: How can structural modifications enhance the compound’s bioactivity or material performance?
- Side-Chain Elongation : Extend the propyl chain to improve lipid bilayer penetration for antimicrobial activity .
- Halogen Substitution : Introduce –Br or –F at the 2-chloro position to modulate electronic effects and binding affinity .
- Hybridization : Conjugate with carbazole or benzimidazole moieties to enhance corrosion inhibition via π-π stacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
